N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
Description
This compound is a propanamide derivative featuring two heterocyclic moieties: a 5-cyclopropyl-substituted 1,3,4-thiadiazole ring and a 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl group. Though direct pharmacological or physicochemical data for this compound are absent in the provided evidence, structural analogs and synthetic methodologies offer insights for comparative analysis.
Properties
Molecular Formula |
C15H14N4O4S2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H14N4O4S2/c20-12(16-15-18-17-13(24-15)9-5-6-9)7-8-19-14(21)10-3-1-2-4-11(10)25(19,22)23/h1-4,9H,5-8H2,(H,16,18,20) |
InChI Key |
JDRWXOIZZLEKLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Benzoisothiazole Moiety: This involves the oxidation of benzoisothiazole precursors using oxidizing agents like hydrogen peroxide or peracids.
Coupling Reaction: The final step involves coupling the thiadiazole and benzoisothiazole moieties through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and benzoisothiazole rings can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the compound can lead to the opening of the rings or reduction of functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers are exploring its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide depends on its application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:
Structural and Functional Differences
Heterocyclic Core: The target compound’s 1,3,4-thiadiazole ring contrasts with the 1,3,4-oxadiazole in ’s analogs. The benzoisothiazole dioxido group in the target and ’s compound introduces sulfonamide-like properties, which may improve aqueous solubility relative to non-sulfonated analogs .
Substituent Effects :
- The 5-cyclopropyl group on the thiadiazole ring (target) is sterically compact and may enhance metabolic stability compared to bulkier aryl substituents (e.g., 2,4-dimethoxyphenyl in or 3-phenylpropyl in ) .
- Aryl substituents in and could enable π-π stacking interactions in biological targets, whereas the cyclopropyl group may prioritize hydrophobic interactions .
Synthetic Complexity :
- ’s method for thiadiazole synthesis (POCl₃-mediated cyclization) is a common approach for such heterocycles, suggesting the target compound may follow analogous steps .
- ’s oxadiazole derivatives require CS₂/KOH for cyclization, a harsher condition compared to thiadiazole syntheses .
Pharmacological and Physicochemical Inferences
While direct data for the target compound are unavailable, structural parallels allow speculative insights:
- Solubility: The benzoisothiazole dioxido group likely enhances solubility compared to non-sulfonated thiadiazoles (e.g., ’s compound) .
- Stability : Thiadiazoles are generally more hydrolytically stable than oxadiazoles, suggesting the target compound may exhibit longer half-lives than ’s derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
